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Compound of Interest

Compound Name: Abieslactone

Cat. No.: B15570922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Abieslactone, a lanostane-type triterpenoid. The information presented herein is compiled

from various analytical techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate its

identification, characterization, and further investigation in research and drug development.

Mass Spectrometry (MS) Data
Mass spectrometry analysis of Abieslactone confirms its molecular formula and weight.

Electron Impact Mass Spectrometry (EI-MS) reveals a parent peak corresponding to the

molecular ion [M]⁺.

Table 1: Mass Spectrometry Data for Abieslactone

Parameter Value Reference

Molecular Formula C₃₁H₄₈O₃

Molecular Weight 468.7 g/mol

Mass Spectrum (EI-MS) m/z 468 [M]⁺
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Infrared (IR) Spectroscopy Data
The infrared spectrum of Abieslactone displays characteristic absorption bands corresponding

to its key functional groups. The presence of a γ-lactone and a double bond are notable

features.

Table 2: Infrared Spectroscopy Data for Abieslactone

Frequency (cm⁻¹)
Functional Group

Assignment
Reference

1745
α,β-Unsaturated γ-lactone

(C=O stretching)

1660 Alkene (C=C stretching)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of Abieslactone has

been reported, providing detailed insights into its complex structure. These assignments were

achieved through a combination of one-dimensional and two-dimensional NMR techniques.

While the full data tables are detailed in specialized literature, a summary of the key proton

NMR signals is provided below based on early reports. For a comprehensive and unambiguous

assignment of all proton and carbon resonances, readers are directed to the definitive study by

Tkachev (1992) in Magnetic Resonance in Chemistry.

Table 3: Partial ¹H NMR Spectral Data for Abieslactone
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Signal Type Description Reference

C-Methyls Six signals observed

Vinylic Methyl One triplet signal

Methoxy Group One singlet signal

Olefinic Protons

Signals corresponding to one

proton and two trisubstituted

double bond protons

Table 4: ¹³C NMR Spectral Data for Abieslactone

Carbon Type Expected Chemical Shift Range (ppm)

Carbonyl (Lactone) ~170-180

Olefinic Carbons ~100-150

Methoxy Carbon ~50-60

Aliphatic Carbons ~10-60

Note: For the complete and assigned ¹³C NMR

data, please refer to the specialized literature.

Experimental Protocols
The spectroscopic data presented were obtained using standard analytical techniques for

natural product characterization. A general workflow for such an analysis is outlined below.

General Workflow for Spectroscopic Analysis of a
Natural Product
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General Spectroscopic Analysis Workflow

Isolation & Purification

Spectroscopic Analysis

Structure Elucidation

Plant Material Extraction

Chromatographic Separation (e.g., Column, HPLC)

Isolation of Pure Compound

Mass Spectrometry (MS)
- Molecular Formula
- Molecular Weight

Infrared Spectroscopy (IR)
- Functional Groups

NMR Spectroscopy
(1H, 13C, 2D)

- Structural Elucidation

Data Integration & Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: A generalized workflow for the isolation and spectroscopic analysis of a natural

product like Abieslactone.

Instrumentation and Solvents
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on high-field NMR

spectrometers (e.g., 400 MHz or higher). Deuterated chloroform (CDCl₃) is a common

solvent for triterpenoids, with tetramethylsilane (TMS) used as an internal standard. 2D NMR

experiments such as COSY, HSQC, and HMBC are crucial for unambiguous signal

assignments.

IR Spectroscopy: IR spectra are often obtained using a Fourier Transform Infrared (FTIR)

spectrometer. Samples can be prepared as a KBr pellet or as a thin film.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the

exact mass and molecular formula. Electron Impact (EI) or Electrospray Ionization (ESI) are

common ionization techniques.

Conclusion
The collective spectroscopic data from MS, IR, and NMR provide a detailed structural profile of

Abieslactone. This information is fundamental for its unambiguous identification and serves as

a crucial reference for researchers engaged in natural product chemistry, medicinal chemistry,

and drug discovery. For in-depth NMR analysis, the work of Tkachev (1992) is the

recommended primary reference.

To cite this document: BenchChem. [Spectroscopic Profile of Abieslactone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570922#spectroscopic-data-of-abieslactone-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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